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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691

For Immediate Release

This guide presents a comparative analysis of the Carbon-13 Nuclear Magnetic Resonance
(13C NMR) spectral data for 4-Bromo-1-methoxyisoquinoline. As direct experimental data for
this specific compound is not readily available in surveyed literature, this document provides a
robust prediction of its 13C NMR chemical shifts. The analysis is based on the established
spectral data of the parent molecule, isoquinoline, and the known substituent chemical shift
(SCS) effects of bromo and methoxy groups on aromatic systems.

This guide is intended for researchers, scientists, and professionals in drug development and
organic synthesis who require an understanding of the key spectroscopic features of
substituted isoquinolines for structural elucidation and characterization.

Molecular Structure and Carbon Numbering

To facilitate the discussion of NMR data, the chemical structure of 4-Bromo-1-
methoxyisoquinoline is presented below with the conventional numbering for the isoquinoline
ring system.

Figure 1. Structure and numbering of 4-Bromo-1-methoxyisoquinoline.

Comparative 13C NMR Data

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1292691?utm_src=pdf-interest
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/product/b1292691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

The following table summarizes the experimental 13C NMR chemical shifts for isoquinoline and

provides predicted values for 4-Bromo-1-methoxyisoquinoline. The predictions are derived

by applying standard aromatic substituent effects to the experimental data of the parent

heterocycle.

Carbon Atom

Isoquinoline
(Experimental,

ppm)[1]

Predicted SCS
Effect (ppm)

Predicted Shift for
4-Bromo-1-
methoxyisoquinoli

ne (ppm)

c-1 152.7 OCHs (ipso): +31 ~183.7

C-3 143.2 OCHs (para-like): -8 ~135.2

C-4 120.5 Br (ipso): -6 ~114.5
Br (ortho): +1; OCHs

C-4a 128.8 _ ~130.8
(meta-like): +1

C-5 126.5 Br (meta): +2 ~128.5

C-6 130.4 ~130.4

C-7 127.2 ~127.2

C-8 127.6 OCHs (ortho-like): -15  ~112.6
OCHs (ipso-like): +31;

C-8a 135.7 _ ~168.7
Br (meta-like): +2

-OCHs ~56.0

Note: Predicted values are estimates. Actual experimental values may vary based on solvent,

concentration, and temperature.

Discussion of Substituent Effects

The predicted chemical shifts for 4-Bromo-1-methoxyisoquinoline are rationalized by the

electronic effects of the bromine and methoxy substituents on the isoquinoline core.
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o Methoxy Group (-OCHs) at C-1: The methoxy group is a strong electron-donating group
through resonance and moderately electron-withdrawing through induction.

o C-1 (ipso-carbon): A large downfield shift (deshielding) is predicted due to the direct
attachment of the electronegative oxygen atom.

o C-3 and C-8a: These carbons are para and ipso-like to the methoxy group, respectively.
They are expected to experience significant downfield shifts due to the strong electron-
donating resonance effect.

o C-8 (ortho-carbon): A significant upfield shift (shielding) is predicted, a typical effect for
carbons ortho to a methoxy group.

o -OCHs Carbon: The methyl carbon of the methoxy group is expected to resonate in the
typical range of ~55-60 ppm.

e Bromine Atom (-Br) at C-4: Bromine is an electronegative atom that exhibits both inductive
electron-withdrawal and a weaker electron-donating resonance effect.

o C-4 (ipso-carbon): A moderate upfield shift (shielding) is predicted. This is a characteristic
"heavy atom effect" where the large electron cloud of bromine causes increased shielding
despite its electronegativity.

o C-4a and C-5 (ortho and meta-carbons): These positions are predicted to experience
minor downfield shifts due to the inductive effect of the bromine atom.

Experimental Protocols

The acquisition of 13C NMR data for isoquinoline derivatives typically follows a standardized
protocol. Below is a representative methodology.

1. Sample Preparation

o Approximately 20-50 mg of the solid 4-Bromo-1-methoxyisoquinoline sample is accurately
weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

e The solution is transferred to a 5 mm NMR tube.
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2. NMR Data Acquisition

e Instrument: A 500 MHz NMR spectrometer (or other suitable high-field instrument).
o Experiment: Standard proton-decoupled 13C NMR experiment.

o Temperature: 298 K (25 °C).

o Spectral Width: Approximately 220-250 ppm.

e Acquisition Time: 1-2 seconds.

» Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for the full quantification
of quaternary carbons.

o Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an
adequate signal-to-noise ratio.

3. Data Processing

e The Free Induction Decay (FID) is processed with an exponential multiplication function (line
broadening of 1-2 Hz) to improve the signal-to-noise ratio.

e The spectrum is Fourier transformed, phased, and baseline corrected.
o Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 77.16 ppm).

This guide provides a foundational understanding of the expected 13C NMR characteristics of
4-Bromo-1-methoxyisoquinoline, which can aid researchers in the structural verification and
analysis of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of 13C NMR Data for 4-Bromo-1-
methoxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292691#13c-nmr-data-for-4-bromo-1-
methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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